![molecular formula C13H12N2O2 B11793996 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine is an organic compound that features a unique structure combining a dihydrobenzo dioxin ring with a pyridine ring
準備方法
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine typically involves multiple steps:
Starting Material: The synthesis often begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: This step involves the rearrangement of the azide to form an isocyanate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
化学反応の分析
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Major Products: The major products depend on the type of reaction, such as oxides from oxidation, reduced amines from reduction, and substituted pyridines from substitution reactions
科学的研究の応用
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and potential therapeutic effects .
作用機序
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate specific signaling pathways, potentially leading to therapeutic effects
類似化合物との比較
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine can be compared with similar compounds to highlight its uniqueness:
特性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-3-amine |
InChI |
InChI=1S/C13H12N2O2/c14-10-2-1-5-15-13(10)9-3-4-11-12(8-9)17-7-6-16-11/h1-5,8H,6-7,14H2 |
InChIキー |
SQTRVZFDMHCNIH-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(C=CC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



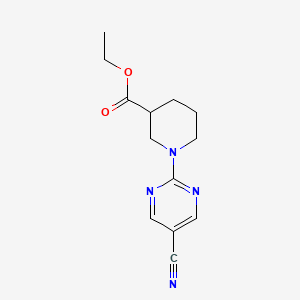
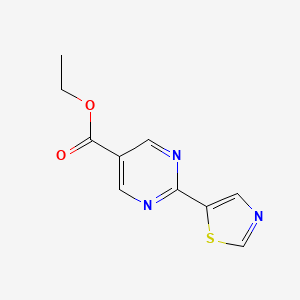
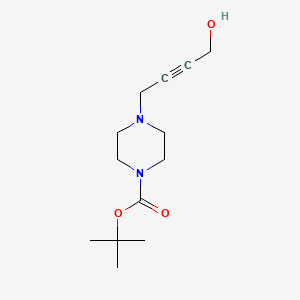
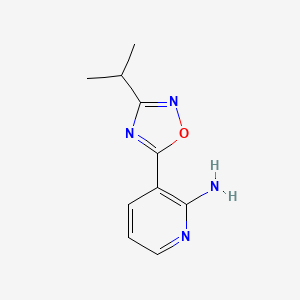

![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
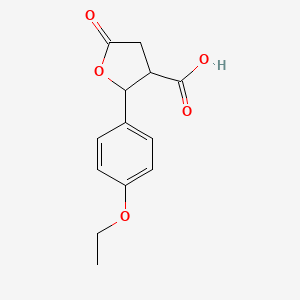
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)
![2-amino-N-cyclopropyl-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11793964.png)
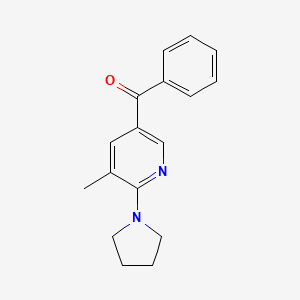
![1-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11793983.png)


